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Compound of Interest

6-Chloro-2-fluoro-3-
Compound Name:
methoxyaniline

CAS No.: 1017777-77-3

Cat. No.: B1390477

Get Quote

Compound Identity & Physicochemical Profile[1][2]
[31[4]1[5][6][71[8][9][10]

6-Chloro-2-fluoro-3-methoxyaniline is a highly functionalized aniline derivative utilized
primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIS),
particularly in the development of kinase inhibitors and anthelmintic agents. Its unique
substitution pattern—featuring a basic amine flanked by a halogen (chlorine) and a fluoro-
methoxy motif—imparts specific electronic and steric properties critical for ligand-protein
binding interactions.

Core Identifiers
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Synthetic Pathways & Methodology

The synthesis of 6-Chloro-2-fluoro-3-methoxyaniline presents a regioselectivity challenge
due to the competing directing effects of the amino, fluoro, and methoxy groups. The most
robust route involves the electrophilic chlorination of 2-fluoro-3-methoxyaniline, utilizing
controlled conditions to maximize the formation of the 6-chloro isomer over the
thermodynamically favored 4-chloro isomer.

Primary Synthesis Route: Regioselective Chlorination

This protocol utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent to minimize over-
chlorination.
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Reagents & Conditions:
e Substrate: 2-Fluoro-3-methoxyaniline (CAS 437-83-2).

o Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv).
o Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

o Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Protocol:

o Dissolution: Charge a reaction vessel with 2-Fluoro-3-methoxyaniline (1.0 eq) and anhydrous
Acetonitrile (10 volumes). Cool the solution to 0-5 °C under an inert atmosphere (N2).

e Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes,
maintaining the internal temperature < 10 °C.

o Mechanism:[1] The amino group activates the ring. The 4-position (para to NHz) and 6-
position (ortho to NH2) are the primary nucleophilic sites. Steric hindrance from the 2-
fluoro group slightly disfavors the 6-position, often leading to a mixture of 4-chloro (major)
and 6-chloro (minor) isomers.

¢ Reaction: Allow the mixture to warm to RT and stir for 4—12 hours. Monitor conversion via
HPLC/TLC.

o Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic
layer with brine, dry over Na2SOa, and concentrate in vacuo.

 Purification (Critical): The crude residue will contain the target (6-Cl) and the regioisomer (4-
Cl).

o Separation: Isolate the 6-chloro isomer using Flash Column Chromatography (Gradient:
Hexanes/Ethyl Acetate).[2] The 6-chloro isomer typically elutes differently due to the "ortho
effect” and internal hydrogen bonding potential between NH2z and CI/F.

o Recrystallization: Alternatively, fractional crystallization from Heptane/IPA may enrich the
desired isomer.
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Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and separation of isomers.
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Figure 1: Synthetic workflow for the chlorination of 2-fluoro-3-methoxyaniline, highlighting the
critical purification step required to isolate the 6-chloro isomer.

Medicinal Chemistry Applications

6-Chloro-2-fluoro-3-methoxyaniline serves as a specialized "aniline head" in structure-
activity relationship (SAR) studies. Its specific utility lies in its ability to fill hydrophobic pockets
in protein targets while modulating metabolic stability.

Key Functional Roles:

e Metabolic Blocking: The introduction of Chlorine at the 6-position and Fluorine at the 2-
position blocks metabolically labile sites on the phenyl ring, extending the half-life of the drug
candidate (prevention of hydroxylation).

o Electronic Modulation: The electron-withdrawing nature of the halogens reduces the basicity
of the aniline nitrogen. This is crucial when the aniline is converted to a urea or amide, as it
influences the hydrogen bond donor capability of the resulting NH group.
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o Conformational Locking: The steric bulk of the ortho-chlorine and ortho-fluorine atoms can
force the aniline ring to twist out of planarity relative to the amide/urea linkage, locking the
molecule into a bioactive conformation (atropisomerism control).

Target Classes:

» Kinase Inhibitors: Used in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g.,
VEGFR, PDGFR targets) where the aniline moiety binds to the hinge region or the
hydrophobic back pocket.

» Anthelmintics: Investigated as a scaffold for next-generation benzimidazole derivatives for
treating parasitic worm infections.

Analytical Characterization & QC

To ensure the identity of CAS 1017777-77-3 and distinguish it from its 4-chloro isomer, the
following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)[2][4][6][7]
e 'HNMR (400 MHz, DMSO-de):

o 9 3.75-3.85 (s, 3H): Methoxy group (-OCHs).

[e]

0 5.20-5.50 (br s, 2H): Amine (-NHz). Exchangeable with D20.

o

0 6.50-6.70 (d, 1H, J = 8-9 Hz): Aromatic proton at position 4 (Ortho to OMe, Para to
NH2).

o

0 6.90-7.10 (t/dd, 1H, J = 8-9 Hz): Aromatic proton at position 5 (Meta to OMe, Para to F).

[¢]

Differentiation: The 4-chloro isomer would show a different coupling pattern (likely two
singlets or weak meta-coupling if protons are at 5 and 6). The 6-chloro isomer retains two
adjacent protons (H4 and H5), showing distinct ortho-coupling.

Mass Spectrometry (LC-MS)

¢ lonization: ESI+
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e M+H Peak: 176.0/178.0 (Characteristic 3:1 Chlorine isotope pattern).

e Retention Time: The 6-chloro isomer typically elutes after the 4-chloro isomer on C18
reverse-phase columns due to higher lipophilicity (shielding of the polar amine).

Safety & Handling (GHS Classification)

Signal Word:DANGER
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Precautionary Measures:

o PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle only
in a fume hood.

o Storage: Store at 2—-8 °C under inert gas (Argon/Nitrogen). Light sensitive (store in amber
vials).

o Spill: Absorb with sand/vermiculite. Do not flush down drains due to aquatic toxicity potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1390477?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/3-chloro-2-fluoroanisole.htm
https://www.chemicalbook.com/synthesis/6-chloro-2-fluoro-3-methylaniline.htm
https://www.chemicalbook.com/synthesis/6-chloro-2-fluoro-3-methylaniline.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxyaniline
https://www.benchchem.com/product/b1390477#6-chloro-2-fluoro-3-methoxyaniline-cas-number
https://www.benchchem.com/product/b1390477#6-chloro-2-fluoro-3-methoxyaniline-cas-number
https://www.benchchem.com/product/b1390477#6-chloro-2-fluoro-3-methoxyaniline-cas-number
https://www.benchchem.com/product/b1390477#6-chloro-2-fluoro-3-methoxyaniline-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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